

A Comparative Analysis of IMP-1710 and its Enantiomeric Control in UCHL1 Inhibition

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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B3025724

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **IMP-1710**, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and its enantiomeric counterpart, IMP-1711. The data presented herein, supported by experimental protocols and visualizations, highlights the stereoselective nature of UCHL1 inhibition by **IMP-1710** and its potential as a therapeutic agent and research tool.

Executive Summary

IMP-1710 is a powerful and highly specific inhibitor of the deubiquitylating enzyme UCHL1, demonstrating an IC₅₀ value of 38 nM.^{[1][2]} Its mechanism of action involves the stereoselective labeling of the catalytic cysteine residue within UCHL1.^{[1][3]} In stark contrast, the enantiomer of its parent compound, IMP-1711, is over 1000-fold less active, underscoring the critical importance of stereochemistry for potent inhibition.^{[1][2]} This significant difference in activity makes IMP-1711 an excellent negative control in experimental settings. The potential therapeutic application of **IMP-1710** has been demonstrated by its ability to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.^{[1][2][4]}

Data Presentation

The following table summarizes the key quantitative data for **IMP-1710** and its parent compound, alongside the enantiomeric control IMP-1711.

Compound	Target	IC50 (nM)	Notes
IMP-1710	UCHL1	38	A potent, selective, covalent inhibitor.[1][2]
Parent Compound of IMP-1710	UCHL1	90	The precursor to IMP-1710.[2]
IMP-1711	UCHL1	>30,000	The (R)-enantiomer of the parent compound; >1000-fold less active, serving as a negative control.[1][2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay quantitatively measures the inhibition of UCHL1 activity.

Principle: The assay is based on the change in polarization of fluorescently labeled ubiquitin (Ub-Lys-TAMRA) upon cleavage by UCHL1. Larger, uncleaved ubiquitin tumbles slower in solution, resulting in a higher polarization value. When UCHL1 cleaves the ubiquitin, the smaller fluorescent fragment tumbles faster, leading to a decrease in polarization. Inhibitors of UCHL1 prevent this cleavage, thus maintaining a high polarization signal.

Methodology:

- Reagents:
 - Recombinant human UCHL1 enzyme
 - Ub-Lys-TAMRA (fluorescently labeled ubiquitin substrate)
 - Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
 - Test compounds (**IMP-1710**, IMP-1711) dissolved in DMSO

- 384-well, low-volume, non-binding black plates
- Procedure:
 - A solution of UCHL1 enzyme in assay buffer is pre-incubated with varying concentrations of the test compounds (or DMSO as a vehicle control) for 30 minutes at room temperature.
 - The enzymatic reaction is initiated by the addition of the Ub-Lys-TAMRA substrate.
 - The fluorescence polarization is measured at regular intervals using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission).
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoblot Analysis of UCHL1 Labeling

This method visualizes the direct engagement of **IMP-1710** with UCHL1 in a cellular context.

Principle: An activity-based probe, HA-Ub-VME (hemagglutinin-tagged ubiquitin with a vinyl methyl ester warhead), covalently binds to the active site of deubiquitylating enzymes like UCHL1. Pre-treatment of cells with an effective inhibitor like **IMP-1710** will occupy the active site of UCHL1, preventing the subsequent binding of HA-Ub-VME. This competition can be visualized by immunoblotting for the HA tag.

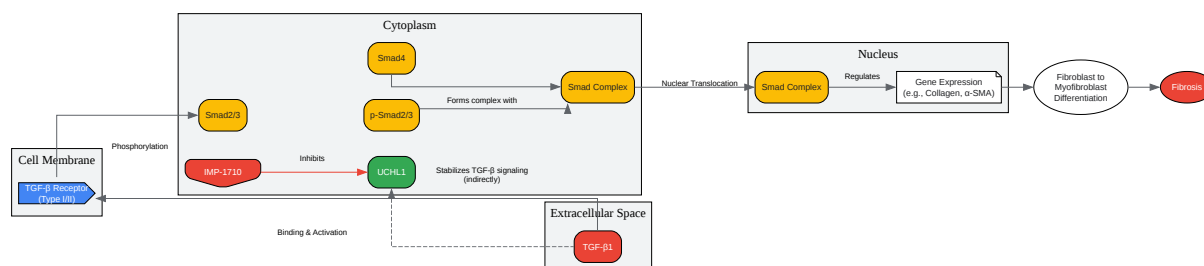
Methodology:

- Cell Culture and Treatment:
 - HEK293T cells are cultured to an appropriate confluency.
 - Cells are treated with varying concentrations of **IMP-1710**, IMP-1711, or a vehicle control (DMSO) for 1 hour.
- Cell Lysis and Probe Labeling:
 - Cells are lysed in a suitable buffer.

- The cell lysates are then incubated with HA-Ub-VME to label the active UCHL1 that was not inhibited by the test compounds.
- Immunoblotting:
 - The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with a primary antibody against the HA tag.
 - A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
 - A dose-dependent decrease in the HA-UCHL1 band intensity indicates successful target engagement by the inhibitor.

Mandatory Visualizations

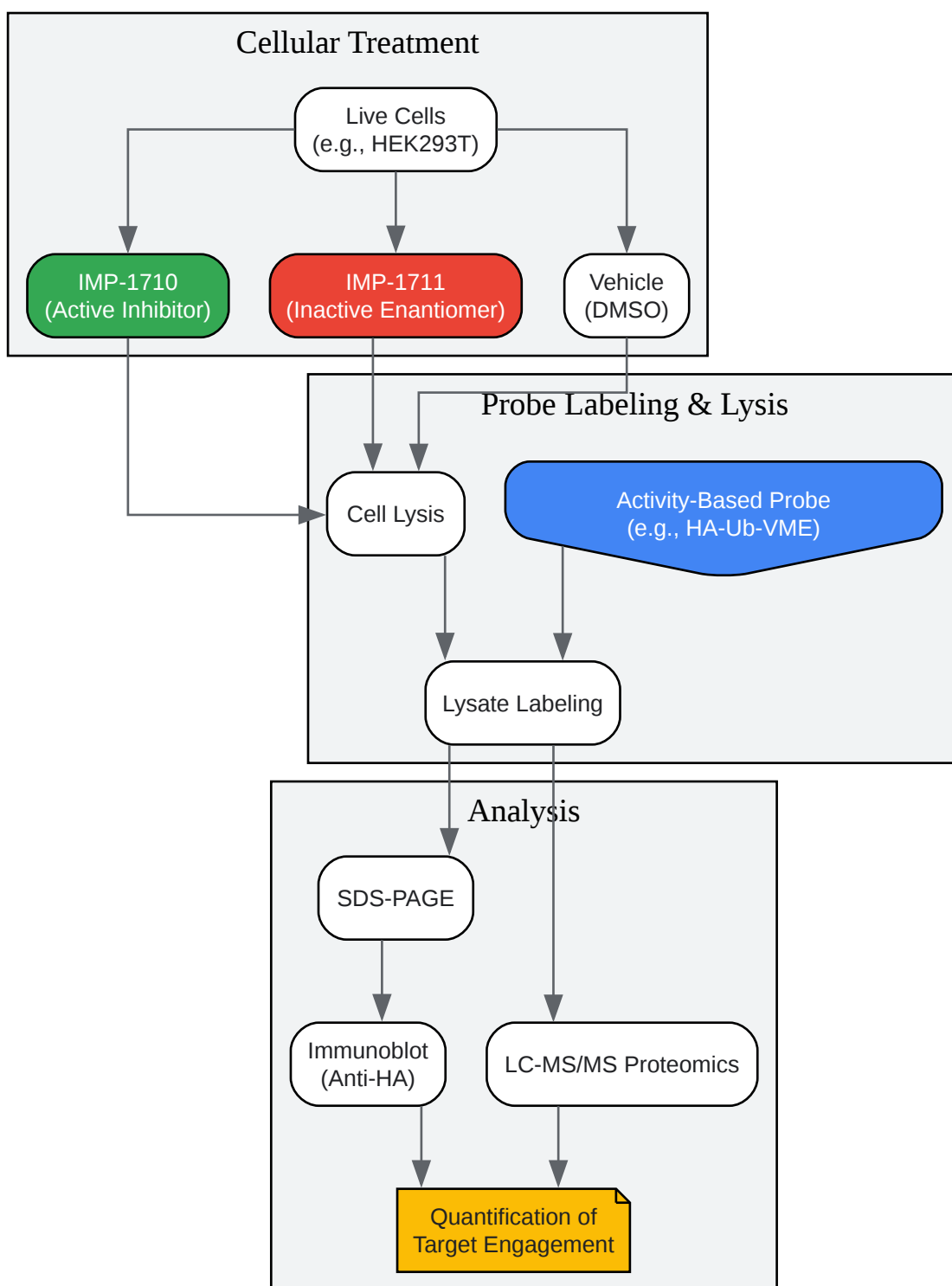
TGF- β Signaling Pathway in Idiopathic Pulmonary Fibrosis



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Caption: TGF- β signaling pathway in fibrosis and the inhibitory action of **IMP-1710** on UCHL1.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)



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Caption: Workflow for competitive activity-based protein profiling to assess target engagement.

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